what are the properties of 4,5,6-Triaminopyrimidine sulfate
what are the properties of 4,5,6-Triaminopyrimidine sulfate
An In-depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate: Properties, Applications, and Protocols for the Research Professional
Abstract
4,5,6-Triaminopyrimidine sulfate is a highly functionalized pyrimidine derivative that serves as a cornerstone intermediate in synthetic chemistry. Its unique structure, featuring three reactive amino groups on a pyrimidine core, makes it an exceptionally versatile building block for the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, and key applications, with a particular focus on its role in pharmaceutical and biochemical research. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights, offering detailed protocols for its synthesis and safe handling to empower innovation in the laboratory.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of medicinal chemistry and organic synthesis, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including nucleic acids and therapeutic agents. Within this class, 4,5,6-Triaminopyrimidine sulfate stands out as a pivotal precursor, primarily for the synthesis of purines and other fused heterocyclic systems.[1] Its strategic importance lies in the vicinal diamine arrangement (at the 4- and 5-positions), which is primed for cyclization reactions, and the additional amino group at the 6-position that can be used for further functionalization.
This compound is not merely a synthetic curiosity; it is a key player in the development of novel therapeutics, including antimicrobial and anti-cancer agents.[1][2] Its ability to enhance the efficacy of drug formulations and its favorable solubility characteristics further cement its value in the drug development pipeline.[1][2] This guide aims to provide a deep, actionable understanding of this compound, moving beyond simple data recitation to explain the causality behind its utility and the best practices for its application.
Physicochemical Properties: A Foundation for Application
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. 4,5,6-Triaminopyrimidine sulfate is typically supplied as a stable, crystalline solid, ensuring a reliable shelf life when stored under appropriate conditions.
Chemical Structure
The structure consists of a pyrimidine ring with amino groups at positions 4, 5, and 6, stabilized as a salt with sulfuric acid. This salt formation enhances stability and modifies the solubility profile compared to the free base.
Caption: A typical workflow for the synthesis of 4,5,6-Triaminopyrimidine Sulfate.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a self-validating system; successful reduction of the intensely colored (often red or purple) nitroso-pyrimidine to the nearly colorless triaminopyrimidine provides a clear visual endpoint, which can be confirmed by TLC or LC-MS.
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Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the starting material, 4,6-diamino-5-nitrosopyrimidine.
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Catalyst and Solvent Addition: Carefully add methanol as the solvent, followed by a catalytic amount (typically 5-10 mol%) of 5% Palladium on Carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The disappearance of the colored starting material is a strong indicator of completion.
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Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: This step is critical as palladium catalysts are pyrophoric and must be handled with care, typically wetted with solvent.
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Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4,5,6-triaminopyrimidine free base, which can often be used directly. [3]7. Salt Formation: To prepare the sulfate salt, dissolve the crude free base in a suitable solvent (e.g., water or ethanol) and slowly add one equivalent of sulfuric acid. The sulfate salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Applications in Research and Drug Development
The true value of 4,5,6-Triaminopyrimidine sulfate is realized in its application as a versatile synthon.
Case Study 1: Synthesis of Labeled Purines
A prominent application is in the synthesis of isotopically labeled purines, which are invaluable tools in metabolic studies and quantitative mass spectrometry. For instance, it is a key precursor in the preparation of ¹³C-labeled adenine. [4][5][6]The 4,5-diamino groups are condensed with a ¹³C-labeled formic acid source to construct the imidazole portion of the purine ring. This specific and high-yielding reaction makes it the method of choice for introducing a label at this position.
Case Study 2: A Scaffold for Allosteric Caspase-1 Inhibitors
Recent research has highlighted the potential of the triaminopyrimidine scaffold in drug discovery. A class of substituted triaminopyrimidines has been identified as potent and reversible allosteric inhibitors of caspase-1, a key enzyme in the inflammatory pathway. [7]
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Mechanism of Action: Unlike traditional competitive inhibitors that bind to the enzyme's active site, these compounds bind to a distinct allosteric site. This binding event induces a conformational change that disrupts the active site's architecture, thereby inhibiting its function. This mechanism can offer higher selectivity and a different resistance profile compared to active-site inhibitors. [7]
Caption: Conceptual diagram of allosteric enzyme inhibition by a triaminopyrimidine-based compound.
Other Industrial and Research Applications
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Agricultural Chemistry: Used in the formulation of plant growth regulators and fertilizers to improve crop yields. [1]* Material Science: Explored for its potential in creating novel polymers and coatings with enhanced durability. [1]* Analytical Chemistry: Employed in methods for detecting and quantifying other nitrogenous compounds. [1][8]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount. 4,5,6-Triaminopyrimidine sulfate is classified as an irritant.
GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| STOT - Single Exposure | H335: May cause respiratory irritation | Exclamation Mark | Warning |
| (Data sourced from aggregated GHS information) | |||
| [9][10] |
Protocol for Safe Handling and Spill Management
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields. [11][12]2. Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize dust inhalation. [12][13]3. Handling: Avoid creating dust. Use spatulas to transfer the solid. If weighing, do so in a weigh boat within a ventilated enclosure if possible.
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Accidental Release (Spill):
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Ensure the area is well-ventilated.
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For a small powder spill, gently sweep up the material using a soft brush and dustpan to avoid making it airborne. Place the collected material into a sealed container labeled for chemical waste. [13] * Clean the spill area with a damp cloth or paper towel.
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Do not add water directly to the bulk of the spill.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [1][11][12]6. Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4,5,6-Triaminopyrimidine sulfate is far more than a simple chemical; it is an enabling tool for scientific discovery. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable asset in the laboratory. From the precise construction of isotopically labeled biomolecules to its emergence as a promising scaffold for allosteric drug candidates, its applications continue to expand. By understanding its properties and adhering to the rigorous protocols outlined in this guide, researchers can safely and effectively harness the full potential of this versatile building block to drive innovation in chemistry, biology, and medicine.
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4,5,6-Triaminopyrimidine Sulfate - Free SDS search. (URL: [Link])
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OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143) - European Commission. (URL: [Link])
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Safety Data Sheet: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. (URL: [Link])
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Synthesis of 2,4,5,6-tetraaminopyrimidine - PrepChem.com. (URL: [Link])
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4,5,6-Triaminopyrimidine sulfa | 307181-5G | SIGMA-ALDRICH | SLS Ireland. (URL: [Link])
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4,5,6-Triaminopyrimidine sulfate - Amerigo Scientific. (URL: [Link])
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OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate - European Commission. (URL: [Link])
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Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (URL: [Link])
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